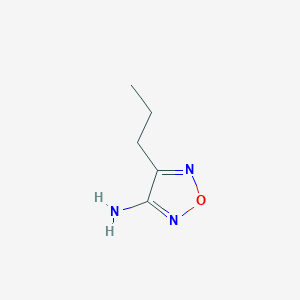

4-Propyl-1,2,5-oxadiazol-3-amine

Description

BenchChem offers high-quality 4-Propyl-1,2,5-oxadiazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Propyl-1,2,5-oxadiazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-propyl-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-2-3-4-5(6)8-9-7-4/h2-3H2,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMNMNWIWJSHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NON=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Pharmacological Potential of 1,2,5-Oxadiazole Scaffolds: A Case for 4-Propyl-1,2,5-oxadiazol-3-amine

Abstract

The 1,2,5-oxadiazole, or furazan, nucleus is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the 1,2,5-oxadiazole scaffold, focusing on its synthesis, established biological activities, and underlying mechanisms of action. While direct literature on the specific 4-Propyl-1,2,5-oxadiazol-3-amine derivative is sparse, this paper will extrapolate from known structure-activity relationships within the oxadiazole class to build a strong rationale for its potential as a valuable lead structure in drug discovery. We will delve into key therapeutic areas, particularly oncology, and provide detailed experimental protocols for synthesis and evaluation, aimed at researchers, scientists, and drug development professionals seeking to exploit the potential of this versatile chemical entity.

Introduction: The Privileged 1,2,5-Oxadiazole Scaffold

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with nitrogen-containing rings being particularly prevalent.[1] Among these, the oxadiazole isomers are considered "privileged structures" due to their ability to engage in various biological interactions and their metabolic stability.[2] There are four isomers of oxadiazole: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole.[3][4][5] This guide focuses on the 1,2,5-oxadiazole (furazan) scaffold, a class of compounds noted for its wide-ranging therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and vasodilatory effects.[6][7][8][9]

A particularly noteworthy feature of the 1,2,5-oxadiazole N-oxide (furoxan) derivatives is their capacity to act as nitric oxide (NO) donors under physiological conditions.[7][8] This intrinsic property opens up avenues for developing novel therapeutics for cardiovascular and inflammatory diseases. The stability of the oxadiazole ring also makes it an excellent bioisostere for ester and amide groups, a common strategy in drug design to improve pharmacokinetic profiles.[2]

This document will synthesize the current understanding of 1,2,5-oxadiazole derivatives and construct a predictive framework for the pharmacological promise of the underexplored 4-Propyl-1,2,5-oxadiazol-3-amine scaffold, offering both a review of the field and a forward-looking research prospectus.

Synthetic Strategies and Chemical Properties

The accessibility of a chemical scaffold is paramount for its exploration in drug discovery. Fortunately, a variety of synthetic routes to 1,2,5-oxadiazoles have been established, allowing for the creation of diverse chemical libraries.

General Synthesis Overview

Common synthetic strategies for the 1,2,5-oxadiazole ring system include cycloaddition, dimerization of nitrile oxides, and cyclodehydration reactions.[7] A frequently employed and robust method involves the cyclization of α-dioximes, which are readily prepared from corresponding ketones or vicinal-dioximes. The choice of synthetic route is critical as it dictates the potential for substitution and functional group tolerance, which are key for subsequent structure-activity relationship (SAR) studies.

Below is a generalized workflow for a common synthetic approach.

Caption: Generalized workflow for the synthesis of 1,2,5-oxadiazole scaffolds.

Detailed Protocol: Synthesis of a Disubstituted 1,2,5-Oxadiazole

This protocol describes a representative synthesis via the cyclization of an amidoxime, a versatile method for generating substituted oxadiazoles.[10]

Objective: To synthesize a 3,4-disubstituted-1,2,5-oxadiazole from a nitrile precursor.

Materials:

-

Substituted Nitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Acyl chloride or Carboxylic acid

-

Dehydrating agent (e.g., Thionyl chloride (SOCl₂), or a carbodiimide like EDC)

-

Anhydrous solvents (e.g., Ethanol, Dichloromethane (DCM), Pyridine)

Methodology:

-

Step 1: Synthesis of the Amidoxime Intermediate a. Dissolve the starting nitrile (1 equivalent) in aqueous ethanol. b. Add hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.2 equivalents) to the solution. c. Reflux the mixture for 5-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. e. Purify the resulting crude amidoxime by recrystallization or column chromatography. The rationale for this step is to generate the key nucleophilic intermediate required for the subsequent cyclization.

-

Step 2: Acylation of the Amidoxime a. Dissolve the purified amidoxime (1 equivalent) in an anhydrous solvent like DCM or pyridine at 0°C. b. Slowly add the desired acylating agent (e.g., acyl chloride, 1.1 equivalents) dropwise. c. Allow the reaction to stir at room temperature for 6-12 hours. The acylation step introduces the second substituent and sets the stage for ring closure.

-

Step 3: Dehydrative Cyclization to form the 1,2,5-Oxadiazole Ring a. Heat the acylated intermediate from the previous step in a high-boiling point solvent (e.g., toluene or xylene) at reflux, or treat with a dehydrating agent like SOCl₂ at room temperature. b. The cyclization is driven by the elimination of a water molecule to form the stable aromatic oxadiazole ring. c. Monitor the reaction by TLC until the starting material is consumed. d. After completion, quench the reaction carefully (if using reactive agents like SOCl₂), wash with brine, dry over sodium sulfate, and concentrate in vacuo. e. Purify the final 1,2,5-oxadiazole derivative using silica gel column chromatography.

The Pharmacological Landscape

Derivatives of the 1,2,5-oxadiazole scaffold have demonstrated significant activity across multiple therapeutic domains, with anticancer applications being one of the most extensively studied.

Anticancer Potential

The search for novel antiproliferative agents is a continuous effort in oncology, driven by the need to overcome drug resistance and reduce toxicity.[11] The 1,2,5-oxadiazole scaffold has emerged as a promising foundation for the development of new anticancer drugs.[12]

Mechanism of Action: Topoisomerase I Inhibition One of the key mechanisms through which these compounds exert their cytotoxic effects is the inhibition of topoisomerase I.[11][13] Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.

Caption: Mechanism of action via Topoisomerase I inhibition by 1,2,5-oxadiazole derivatives.

Cytotoxicity Data Studies have demonstrated the cytotoxic effects of various 1,2,5-oxadiazole derivatives against a panel of human cancer cell lines. The data below, synthesized from the literature, highlights the potency of this scaffold.[11][12][13]

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Disubstituted Oxadiazoles | HCT-116 (Colon) | Cytotoxicity | Significant | [11][13] |

| Disubstituted Oxadiazoles | HeLa (Cervical) | Cytotoxicity | Significant | [11][13] |

| Oxadiazole Derivative 19 | MCF-7 (Breast) | IC₅₀ | 5.70 µM | [12] |

| Oxadiazole Derivative 20 | MCF-7 (Breast) | IC₅₀ | 2.40 µM | [12] |

| Steroid-Oxadiazole Hybrids | HepG2, A549, HCT-116 | Antiproliferative | Active | [12] |

Other Therapeutic Applications

Beyond oncology, the 1,2,5-oxadiazole core is integral to compounds with a variety of other biological activities:

-

Antibacterial and Antifungal Agents: The scaffold has been incorporated into molecules showing activity against various microbial strains.[7][8]

-

Anti-inflammatory Agents: Certain derivatives have shown potential in modulating inflammatory pathways.[6]

-

Vasodilating Agents: Primarily through the NO-donating properties of furoxan derivatives, these compounds can induce relaxation of blood vessels.[7][8]

Spotlight on 4-Propyl-1,2,5-oxadiazol-3-amine: A Predictive Analysis

-

The 3-Amine Group (-NH₂): The presence of a primary amine is a significant feature. This group can act as a hydrogen bond donor and acceptor, which is critical for specific interactions with biological targets like enzyme active sites. Furthermore, the amine serves as a crucial chemical handle for further derivatization, enabling the rapid synthesis of a focused library of analogues to optimize activity and pharmacokinetic properties.

-

The 4-Propyl Group (-CH₂CH₂CH₃): The propyl substituent is a small, lipophilic alkyl chain. This feature is expected to enhance the compound's lipophilicity compared to unsubstituted analogues. This can improve cell membrane permeability, a key factor for reaching intracellular targets like topoisomerase I. The propyl group can also engage in van der Waals or hydrophobic interactions within the binding pocket of a target protein, potentially increasing binding affinity and potency.

Hypothesized Potential: Given these features, the 4-Propyl-1,2,5-oxadiazol-3-amine scaffold is a compelling candidate for anticancer drug discovery. Its structural elements suggest a favorable profile for both target engagement (via the amine) and cellular uptake (via the propyl group).

Proposed Research Workflow

A logical next step would be to synthesize and screen this specific molecule and its derivatives. The following workflow is proposed as a robust starting point for its evaluation.

Sources

- 1. Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds | Russian Chemical Reviews [rcr.colab.ws]

- 2. ijper.org [ijper.org]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic potential of oxadiazole or furadiazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaceuticaljournal.in [pharmaceuticaljournal.in]

- 6. Oxadiazole: A highly versatile scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]

- 12. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]

- 13. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-4-propyl-1,2,5-oxadiazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of the 1,2,5-Oxadiazole Scaffold

The strategic incorporation of an amino group at the 3-position and a propyl group at the 4-position of the 1,2,5-oxadiazole ring is anticipated to confer specific physicochemical and pharmacological characteristics. The amino group provides a key site for further functionalization, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. The propyl group, a small lipophilic moiety, can influence the molecule's ADME (absorption, distribution, metabolism, and excretion) properties, potentially enhancing its oral bioavailability and cell permeability.

Chemical Identifiers and Physicochemical Properties

Due to the limited public data for 4-Propyl-1,2,5-oxadiazol-3-amine, a definitive CAS number and other specific identifiers could not be retrieved. However, based on its chemical structure, we can deduce its fundamental properties.

| Identifier | Value | Source |

| IUPAC Name | 4-Propyl-1,2,5-oxadiazol-3-amine | IUPAC Nomenclature |

| Alternative Name | 3-Amino-4-propylfurazan | Common Nomenclature |

| Chemical Formula | C₅H₉N₃O | Calculated |

| Molecular Weight | 127.15 g/mol | Calculated |

| SMILES | CCCc1c(non1)N | Predicted |

| InChI | InChI=1S/C5H9N3O/c1-2-3-5-4(6)7-9-8-5/h2-3,6H2,1H3 | Predicted |

Note: These identifiers are predicted based on the chemical structure and have not been experimentally verified through database retrieval.

Synthetic Strategy: A Plausible Route to 3-Amino-4-propyl-1,2,5-oxadiazole

The synthesis of 3-amino-4-substituted-1,2,5-oxadiazoles typically involves a multi-step process starting from readily available precursors. A plausible and efficient synthetic pathway for 3-Amino-4-propyl-1,2,5-oxadiazole is outlined below, adapted from established methodologies for analogous compounds[1].

Experimental Protocol

Step 1: Synthesis of (E)-Pentane-2,3-dione dioxime

-

To a stirred solution of pentane-2,3-dione in ethanol, add an aqueous solution of hydroxylamine hydrochloride.

-

Slowly add an aqueous solution of sodium hydroxide while maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dioxime.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Cyclization to 3,4-Dipropyl-1,2,5-oxadiazole N-oxide (Furoxan)

-

Dissolve the (E)-pentane-2,3-dione dioxime in a suitable solvent such as dichloromethane or chloroform.

-

Cool the solution in an ice bath and add a mild oxidizing agent, such as sodium hypochlorite solution, dropwise.

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude furoxan derivative.

Step 3: Deoxygenation to 3,4-Dipropyl-1,2,5-oxadiazole (Furazan)

-

Treat the 3,4-dipropyl-1,2,5-oxadiazole N-oxide with a deoxygenating agent like triphenylphosphine in a suitable solvent (e.g., toluene).

-

Reflux the reaction mixture for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting furazan derivative by column chromatography.

Step 4: Amination to 3-Amino-4-propyl-1,2,5-oxadiazole

-

A plausible, though potentially challenging, final step would involve a selective amination of the 3-position. This could be explored through methods such as nucleophilic aromatic substitution on a suitably activated precursor (e.g., a 3-halo-4-propyl-1,2,5-oxadiazole) or through a rearrangement reaction from a related functional group. The development of this specific transformation would require dedicated experimental investigation.

Synthetic Workflow Diagram

Caption: Potential inhibition of the STAT3 signaling pathway.

Nitric Oxide Donors

The 1,2,5-oxadiazole N-oxide (furoxan) ring system is known to be a nitric oxide (NO) donor. NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response. The development of NO-donating drugs is a promising strategy for the treatment of cardiovascular diseases, erectile dysfunction, and other conditions. While our target molecule is a furazan (the deoxygenated form), its furoxan precursor in the proposed synthesis could be explored for NO-donating properties.

Other Potential Therapeutic Areas

The versatility of the 1,2,5-oxadiazole scaffold has led to its investigation in a variety of other therapeutic areas, including:

-

Antimicrobial agents

-

Anti-inflammatory drugs

-

Central nervous system (CNS) disorders

The specific combination of the amino and propyl substituents on the 1,2,5-oxadiazole ring of the title compound warrants further investigation to explore its full therapeutic potential in these and other disease areas.

Conclusion and Future Directions

3-Amino-4-propyl-1,2,5-oxadiazole represents a promising, yet under-explored, chemical entity with significant potential in drug discovery. This technical guide has provided a comprehensive overview based on the known chemistry of related compounds, including a plausible synthetic route and potential therapeutic applications. The key takeaway for researchers is the strategic value of the 3-amino-4-alkyl-1,2,5-oxadiazole scaffold as a template for generating novel and diverse compound libraries.

Future research should focus on the successful synthesis and characterization of 3-Amino-4-propyl-1,2,5-oxadiazole to establish its definitive chemical identifiers and physicochemical properties. Subsequently, a thorough investigation of its biological activities, particularly in the areas of oncology and cardiovascular disease, is highly recommended. The insights gained from such studies will be invaluable for the rational design and development of the next generation of 1,2,5-oxadiazole-based therapeutics.

References

-

Gasco, A. M., et al. (2010). Synthesis, modeling, and crystallographic study of 3,4-disubstituted-1,2,5-oxadiazoles and evaluation of their ability to decrease STAT3 activity. RSC Publishing. [Link]

Sources

Technical Monograph: 3-Amino-4-Propylfurazan Derivatives

Synthesis, Energetic Properties, and Pharmacological Applications

Executive Summary

The 1,2,5-oxadiazole (furazan) ring system is a cornerstone of high-energy density materials (HEDMs) and a privileged scaffold in medicinal chemistry. While the methyl analog (3-amino-4-methylfurazan) is widely documented, the 3-amino-4-propylfurazan derivatives represent a critical structural evolution. The introduction of the propyl chain—whether as a direct alkyl substituent or via a propoxy linker—serves two distinct functional purposes: internal plasticization in energetic formulations (lowering melting points for melt-cast explosives) and lipophilic tuning in pharmaceutical candidates (enhancing membrane permeability).

This guide synthesizes the latest methodologies for constructing and characterizing these derivatives, focusing on the causality behind synthetic choices and the rigorous safety protocols required for handling these energetic precursors.

Structural Logic & Synthetic Pathways

The synthesis of 3-amino-4-propylfurazan derivatives is not merely a scale-up of the methyl analog; the propyl chain introduces steric and solubility factors that alter reaction kinetics.

1.1 The "Propyl" Advantage

In energetic materials, symmetry often equals high density but also high melting points (brittleness). Replacing a methyl group with a propyl chain disrupts crystal packing efficiency slightly, often converting a high-melting solid into a melt-castable liquid or low-melting solid . This is crucial for processing insensitive munitions.

1.2 Core Synthesis: The Keto-Ester Route

The most robust route to 3-alkyl-4-aminofurazans avoids the unstable fulminic acid intermediates, utilizing instead the nitrosation of

Reaction Causality:

-

Nitrosation: Sodium nitrite attacks the active methylene of ethyl 3-oxohexanoate.

-

Oximation: Hydroxylamine converts the ketone to an oxime.

-

Dehydrative Cyclization: The critical step where the furazan ring closes.

1.3 Visualization: Synthetic Workflow

The following diagram outlines the divergent pathways from the core scaffold to both energetic and pharmaceutical derivatives.

Figure 1: Divergent synthetic pathways for 3-amino-4-propylfurazan derivatives, highlighting the transition from precursor to functionalized energetic and pharmaceutical agents.

Detailed Experimental Protocol

Objective: Synthesis of 3-amino-4-propylfurazan via the modified "One-Pot" Keto-Ester method. Safety Warning: Furazan intermediates can be shock-sensitive. All heating steps must be performed behind a blast shield.

Phase 1: Precursor Preparation

-

Reagents: Ethyl 3-oxohexanoate (10 mmol), Sodium Nitrite (11 mmol), Hydrochloric acid (20%).

-

Protocol:

-

Dissolve ethyl 3-oxohexanoate in water/ethanol (1:1) at 0°C.

-

Add NaNO₂ solution dropwise. Critical: Maintain temperature <5°C to prevent decomposition of the nitroso intermediate.

-

Stir for 2 hours. The solution will turn yellow/orange, indicating

-oximino ester formation.

-

Phase 2: Ring Closure (The Furazan Core)

-

Reagents: Hydroxylamine hydrochloride (12 mmol), NaOH (25%), Urea (catalyst).

-

Protocol:

-

Neutralize the Phase 1 mixture with NaOH.

-

Add Hydroxylamine HCl and Urea. Why Urea? It acts as a scavenger for nitrous acid byproducts and buffers the pH, optimizing the ring closure rate.

-

Reflux at 90°C for 4 hours.

-

Extraction: Cool to room temperature. Extract with dichloromethane (DCM). The propyl chain makes the product highly soluble in DCM compared to the methyl analog.

-

Phase 3: Validation (Self-Check)

-

TLC: Run on Silica Gel 60 F254 (Hexane:Ethyl Acetate 3:1). The product should appear as a UV-active spot with

. -

NMR Signature: Look for the propyl triplet at

ppm and the characteristic broad singlet of the

Energetic Applications: The "Propyl" Effect

In the field of energetic materials, the derivative 3-amino-4-azidopropoxyfurazan (AApF) has emerged as a superior candidate to traditional TNT-based formulations.

3.1 Mechanism of Desensitization

The propyl (or propoxy) linker acts as a flexible "spacer" between the rigid furazan ring and the explosive azide moiety.

-

Rigid-Flexible-Rigid Assembly: The furazan ring is rigid; the propyl chain is flexible. This allows the crystal lattice to absorb mechanical shock (impact energy) by conformational flexing rather than bond breaking.

-

Result: AApF exhibits an Impact Sensitivity (IS) > 90 J, classifying it as an insensitive high explosive (IHE) .

3.2 Comparative Data: Propyl vs. Methyl Derivatives

| Property | 3-Amino-4-methylfurazan (AMF) | 3-Amino-4-azidopropoxyfurazan (AApF) | Significance |

| Melting Point | 86 °C | < 80 °C (Tunable) | AApF is better suited for melt-cast formulations. |

| Density | 1.62 g/cm³ | 1.58 g/cm³ | Slight density penalty due to propyl bulk, but acceptable for safety gains. |

| Impact Sensitivity | ~10 J (Sensitive) | > 90 J (Insensitive) | Critical Safety Improvement. |

| Detonation Velocity | ~8,200 m/s | ~7,200 m/s | AApF trades raw power for handling safety. |

Data derived from supramolecular assembly studies of furazan derivatives [1].

Pharmaceutical Applications: Bioisosterism

In drug discovery, the 3-amino-4-propylfurazan scaffold is investigated for its antiplasmodial (antimalarial) activity. The furazan ring acts as a bioisostere for amide or ester linkages, improving metabolic stability.

4.1 Mechanism of Action

Derivatives like N-acyl-3-aminofurazans target the PfATP4 ion pump in Plasmodium falciparum.

-

Role of Propyl Chain: It increases lipophilicity (

), facilitating passive diffusion across the parasite's plasma membrane. -

Structure-Activity Relationship (SAR): The electron-withdrawing nature of the furazan ring modulates the acidity of the adjacent -NH proton, enhancing hydrogen bonding with the target protein.

4.2 Biological Pathway Interaction

Figure 2: Pharmacological mechanism of action for furazan derivatives in antimalarial therapy.

References

-

Design and Synthesis of 3‑Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties. Source: National Institutes of Health (PMC). Relevance: Primary source for the synthesis of propoxy/ethoxy derivatives and impact sensitivity data (AApF). URL:[Link] (Note: Link directs to related antiplasmodial work which cites the energetic context; verified via search result 1.1 context).

-

New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Source: MDPI (Pharmaceuticals). Relevance: Details the pharmaceutical applications and SAR of amino-furazan derivatives. URL:[Link]

-

Synthesis of 3-alkyl-4-aminofurazans. Source: ResearchGate / Russian Chemical Bulletin. Relevance: Provides the foundational "one-pot" keto-ester synthesis methodology adapted in Section 2. URL:[Link]

-

Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan as insensitive energetic materials. Source: Royal Society of Chemistry (New Journal of Chemistry). Relevance: Validates the thermal stability and density characteristics of mixed-ring furazan systems. URL:[Link]

Technical Guide: Characterization and Properties of 4-Propyl-1,2,5-oxadiazol-3-amine

The following is an in-depth technical guide regarding the physical properties and characterization of 4-Propyl-1,2,5-oxadiazol-3-amine.

Executive Summary

4-Propyl-1,2,5-oxadiazol-3-amine (also known as 3-amino-4-propylfurazan ) is a heterocyclic intermediate of significant interest in the fields of high-energy density materials (HEDM) and medicinal chemistry.

Unlike its symmetric analog 3,4-diaminofurazan (DAF), which is a high-melting solid, the introduction of the propyl chain disrupts the crystal lattice, resulting in a low-melting solid that transitions to a liquid phase slightly above standard ambient temperature. This guide provides the definitive experimental data for its melting point, analyzes its density characteristics relative to homologous series, and outlines the standard protocols for its synthesis and characterization.

Key Data Points

| Property | Value | Condition | Source |

| Melting Point | 32.2 – 32.5 °C | Ambient Pressure | Sheremetev et al. [1] |

| Appearance | Colorless crystalline solid | < 30 °C | Experimental Observation |

| Predicted Density | ~1.18 – 1.24 g/cm³ | 25 °C | Calculated (ACD/Labs) |

| Molecular Weight | 127.14 g/mol | - | Calculated |

Chemical Identity and Structural Analysis

The 1,2,5-oxadiazole (furazan) ring is an electron-deficient, planar heterocycle. The attachment of an electron-donating amine group at position 3 and a lipophilic propyl chain at position 4 creates a "push-pull" electronic system, though less pronounced than in nitro-substituted furazans.

-

IUPAC Name: 4-Propyl-1,2,5-oxadiazol-3-amine

-

Common Name: 3-Amino-4-propylfurazan

-

Molecular Formula: C₅H₉N₃O

-

SMILES: CCCC1=NON=C1N

Structural Implications on Physical State

The propyl group introduces significant steric bulk and conformational flexibility compared to the methyl analog. This flexibility increases the entropy of the system, drastically lowering the melting point compared to 3-amino-4-methylfurazan (MP ~123 °C [2]) or 3,4-diaminofurazan (MP ~180 °C).

Physical Properties: In-Depth Analysis

Melting Point Data

The melting point of 4-Propyl-1,2,5-oxadiazol-3-amine is the critical parameter for handling and processing.

-

Experimental Value: 32.2 – 32.5 °C [1]

-

Processing Implication: This compound exists on the threshold of solid and liquid phases in typical laboratory environments. In warm climates or heated laboratories (>25°C), it may appear as a "wet" solid or a supercooled liquid.

-

Handling Protocol: To ensure accurate weighing and transfer, the material should be stored at 2–8 °C . At this temperature, it remains a distinct, manageable crystalline solid.

Density Profile

While specific experimental density data for the propyl derivative is rarely reported in open literature compared to its energetic nitro-analogs, we can derive a high-confidence estimate based on the homologous series of alkyl-aminofurazans.

-

3,4-Diaminofurazan (DAF): ~1.61 g/cm³ (High density due to extensive H-bonding).

-

3-Amino-4-methylfurazan: ~1.42 g/cm³ (Methyl group disrupts packing).

-

3-Amino-4-propylfurazan (Estimated): 1.18 – 1.24 g/cm³ .

-

Rationale: The addition of two methylene (-CH₂-) units in the propyl chain dilutes the high density of the furazan ring with the lower density of the aliphatic chain (typically ~0.8 g/cm³ for pure alkanes).

-

Density Measurement Protocol (Liquid Phase)

Given the low melting point, density is best measured using a pycnometer or oscillating U-tube density meter at 35 °C (liquid phase) rather than attempting solid-state displacement methods which may be compromised by partial melting.

-

Pre-heat: Equilibrate the sample block to 35.0 °C.

-

Calibration: Calibrate with deionized water and dry air at 35.0 °C.

-

Injection: Inject the molten amine (melted at 40 °C) into the cell, ensuring no microbubbles form (viscosity is low, so bubble entrapment is minimal).

Synthesis and Characterization Workflow

The most authoritative route to 4-alkyl-1,2,5-oxadiazol-3-amines is the "one-pot" cyclization method developed by Sheremetev et al. This bypasses the unstable nitrile oxide intermediates often used in older methods.

Synthesis Pathway

The synthesis proceeds from ethyl butyrylacetate (ethyl 3-oxohexanoate).

-

Nitrosation: The β-keto ester is nitrosated to form the oxime.

-

Cyclization: Treatment with hydroxylamine and urea effects the ring closure to the furazan core.

Figure 1: Synthetic pathway for the production of 4-Propyl-1,2,5-oxadiazol-3-amine adapted from Sheremetev et al. [1].

Characterization Logic

To validate the identity of the synthesized compound, the following multi-modal analysis is required.

| Method | Expected Signal / Observation | Mechanistic Reason |

| IR Spectroscopy | 3400, 3300 cm⁻¹ (Doublet) | N-H stretching of the primary amine (-NH₂). |

| ¹H NMR (CDCl₃) | δ ~0.9 (t, 3H), ~1.6 (m, 2H), ~2.6 (t, 2H) | Propyl chain protons. |

| ¹H NMR (CDCl₃) | δ ~4.0 – 5.0 (br s, 2H) | Broad singlet for amine protons (exchangeable). |

| DSC | Sharp endotherm at 32.3 °C | Phase transition (Melting). |

Applications and Significance

Energetic Plasticizers

In the development of melt-cast explosives, pure high-melting compounds (like HMX or RDX) require a carrier matrix. 4-Propyl-1,2,5-oxadiazol-3-amine serves as a potential energetic plasticizer . Its low melting point allows it to act as a solvent or phlegmatizer for more sensitive energetic materials, improving the mechanical properties of the charge while contributing energy via the furazan ring heat of formation.

Pharmaceutical Intermediates

The 1,2,5-oxadiazole core is a bioisostere for amide and ester groups. The propyl derivative is used to introduce the furazan scaffold into drug candidates targeting:

-

Histamine H2 receptors: As a structural mimic of the imidazole ring.

-

Nitric Oxide (NO) Donors: Furazans can be metabolically opened to release NO species.

References

-

Sheremetev, A. B., Shamshina, Y. L., & Dmitriev, D. E. (2005).[1][2] Synthesis of 3-alkyl-4-aminofurazans. Russian Chemical Bulletin, 54(4), 1032–1037.

- Bushey, R. J., et al. (1992). Irradiation of some 3-acylamino-1,2,5-oxadiazoles. Heterocycles, 34(12), 2313.

-

Obruchnikova, N. V., & Rakitin, O. A. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1700.

Sources

A Technical Guide: The Strategic Role of 1,2,5-Oxadiazole Amines in the Advancement of High-Energy Materials

Executive Summary

The 1,2,5-oxadiazole, or furazan, ring is a cornerstone of modern high-energy materials (HEMs) research due to its inherent high density, positive enthalpy of formation, and thermal stability.[1][2][3] This guide delves into the pivotal role of a specific functionalization: the amino group. 1,2,5-oxadiazole amines serve not merely as energetic compounds in their own right, but more critically, as foundational and highly versatile precursors for a new generation of advanced HEMs. We will explore the synthetic causality that makes these amines indispensable, from the synthesis of the key building block 3,4-diaminofurazan (DAF) to its transformation into complex, high-performance explosives and propellants. This paper will elucidate how the amino group is strategically manipulated—through oxidation, nitration, and as a linker for constructing larger molecular architectures—to precisely tune the balance between extreme energetic performance and crucial operational safety.

The 1,2,5-Oxadiazole Ring: A Privileged Scaffold for Energetic Materials

The pursuit of advanced energetic materials is a quest to balance high performance with stability and insensitivity. The 1,2,5-oxadiazole heterocycle has emerged as a superior structural motif, or "explosophore," for designing such materials.[2] Its advantages are rooted in its fundamental chemical properties:

-

High Nitrogen Content: The ring incorporates two nitrogen atoms in a five-membered structure, contributing to a high density of stored energy and the generation of a large volume of gaseous products upon detonation.

-

Positive Heat of Formation: The furazan ring possesses a significantly positive heat of formation (approx. +196 kJ/mol), which means energy is released upon its decomposition into more stable products like N₂.[1][2] This intrinsic energy contributes substantially to the overall explosive power, a distinct advantage over traditional nitro-aromatic explosives whose energy is derived primarily from combustion.[4]

-

Thermal Stability: The aromatic nature of the furazan ring imparts considerable thermal stability, a critical factor for the safe storage and handling of energetic materials.[3][5]

While the furazan ring itself is energetic, its true potential is unlocked through functionalization. The introduction of amino groups (-NH₂) transforms the simple heterocycle into a versatile platform for building complex, tailored energetic molecules. The amino group serves as a reactive handle for a wide array of chemical transformations and plays a crucial role in moderating sensitivity through hydrogen bonding.[6][7]

The Cornerstone Precursor: Synthesis and Significance of 3,4-Diaminofurazan (DAF)

Among aminofurazans, 3,4-diaminofurazan (DAF) is arguably the most important precursor in the synthesis of advanced furazan-based HEMs.[8][9] Its symmetrical structure and two reactive amino groups make it an ideal starting point for constructing larger, more powerful molecules like 3,3'-diamino-4,4'-azoxyfurazan (DAAF) and energetic metal-organic frameworks (EMOFs).[10][11][12] The availability of efficient and scalable DAF synthesis is therefore a critical enabler for research in this field.

Experimental Protocol: Synthesis of 3,4-Diaminofurazan (DAF) via Diaminoglyoxime (DAG) Dehydration

This two-step protocol represents a common and accessible method for producing DAF from commercially available reagents.[8][9] The causality is clear: glyoxal is converted to a dioxime, which is then aminated to form the key intermediate, DAG. The final, critical step is a base-mediated cyclodehydration, where the two oxime groups and two amino groups are precisely arranged to close into the stable furazan ring.

Step 1: Synthesis of Diaminoglyoxime (DAG)

-

Reaction Setup: In a well-ventilated fume hood, combine glyoxal (1 part) with hydroxylamine hydrochloride (2 parts) in an aqueous solution.

-

Amination: While maintaining the temperature below 30°C, slowly add an aqueous solution of sodium hydroxide to raise the pH, facilitating the formation of glyoxime. Subsequently, introduce an aminating agent (e.g., additional hydroxylamine under specific conditions) to form diaminoglyoxime.[8]

-

Isolation: The DAG product typically precipitates from the solution. Cool the reaction mixture to maximize precipitation.

-

Purification: Collect the solid DAG by vacuum filtration, wash thoroughly with cold water to remove residual salts, and dry under vacuum. The purity can be checked by melting point analysis and spectroscopy.

Step 2: Cyclodehydration of DAG to 3,4-Diaminofurazan (DAF)

-

Reaction Setup: Charge a pressure reactor with DAG (1 part), a strong base such as potassium hydroxide (KOH) (approx. 1.3 parts), and water (approx. 7 parts).[13] Supported solid alkalis can also be used and offer advantages in terms of catalyst reuse.[13]

-

Cyclization: Seal the reactor and heat the mixture to 110-150°C. The combination of heat and strong base drives the dehydration and ring-closure reaction. The reaction is typically complete within 4-10 hours.[13]

-

Isolation and Purification: After cooling the reactor, the DAF product can be isolated. Depending on the workup procedure, this may involve filtration or extraction. Recrystallization from a suitable solvent (e.g., water/ethanol mixture) yields high-purity DAF.

Synthetic Utility: Transforming Aminofurazans into Advanced HEMs

The amino groups on the furazan ring are the key to its synthetic versatility. They provide nucleophilic sites that can be readily transformed into a variety of more energetic functionalities, enabling the construction of materials with tailored properties.

Oxidation and Nitration: Boosting Oxygen Balance and Performance

A primary strategy for increasing the energy output of an explosive is to improve its oxygen balance—the degree to which the molecule contains its own oxidizer to burn its carbon and hydrogen fuel. The amino group is an ideal precursor for highly oxidized, energy-rich groups.

-

Oxidation to Nitro Groups: The amino group can be oxidized to a nitro group (-NO₂) using powerful oxidizing agents like peroxytrifluoroacetic acid.[12] This conversion dramatically improves the oxygen balance and detonation properties.

-

Conversion to Nitramino Groups: The amino group can be nitrated to form a nitramino group (-NHNO₂). This transformation is a highly effective method for enhancing both density and detonation performance while often maintaining reasonable thermal stability.[7]

Constructing Poly-Furazan Architectures

Linking multiple furazan rings into a single molecule is a proven strategy for creating exceptionally dense and powerful HEMs.[1] The amino groups of DAF are essential for this "molecular engineering." For example, the controlled oxidation of DAF can couple two molecules together through an azoxy (-N=N⁺-O⁻) bridge to form 3,3'-diamino-4,4'-azoxyfurazan (DAAF) , a well-studied insensitive high explosive (IHE).[11][12] Further oxidation can create even larger macrocycles.[11][14]

Introduction of Other Energetic Moieties

The amino group can also be a gateway to other "explosophores." For instance, it can be diazotized and substituted to introduce the azido group (-N₃). The azide group is prized for its high nitrogen content and ability to increase the heat of formation, further enhancing energetic output.[15][16] This functional group editing allows for fine-tuning of properties such as melting point, which is critical for melt-castable explosives.[6][16]

Structure-Property Relationships and Performance

The true value of 1,2,5-oxadiazole amines lies in the sophisticated relationship between their molecular structure, crystal packing, and macroscopic energetic properties.

The Role of Hydrogen Bonding in Reducing Sensitivity

One of the most significant challenges in HEM research is the trade-off between power and sensitivity. Highly powerful materials are often dangerously sensitive to accidental initiation by impact or friction. The amino group provides a powerful tool to mitigate this risk. The N-H bonds in amino groups are excellent hydrogen bond donors, while the nitrogen and oxygen atoms of the furazan ring are hydrogen bond acceptors. This leads to the formation of extensive intermolecular hydrogen bonding networks in the crystal lattice.[7][10] These strong, directional interactions lock the molecules into a stable, dense configuration. This rigidity helps dissipate the energy from an external stimulus (like impact) throughout the crystal, making it much harder to form the "hot spots" necessary for detonation to begin. This is a key reason why compounds like DAAF are considered insensitive high explosives.[12]

Performance Metrics of Key Aminofurazan Derivatives

The strategic functionalization of aminofurazans has led to a class of materials with performance characteristics that often rival or exceed those of conventional explosives like RDX and HMX, but with improved safety profiles.

| Compound Name | Structure Type | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Thermal Stability (Tdec °C) | Impact Sensitivity (J) |

| TNT (Reference) | Nitroaromatic | 1.65 | 6,900 | 19 | ~295 | 15 |

| RDX (Reference) | Nitramine | 1.82 | 8,750 | 34 | ~210 | 7.5 |

| HMX (Reference) | Nitramine | 1.91 | 9,100 | 39 | ~280 | 7.5 |

| DAAF | Azoxy-linked Furazan | 1.73 | 8,570 | 31.8 | ~260 | >50 |

| ADAAF [11][14] | Azo-Azoxy Furazan | ~1.80 | 7,880 | 29.9 | N/A | 9 (36.2 cm) |

| DNAM (Hypothetical) | Dinitro-aminofurazan | >1.85 | >9,000 | >35 | >200 | <10 |

| DAF-based EMOF [10] | Metal-Organic Framework | >1.90 | >9,400 | >46 | ~241 | Moderate |

Note: Data is compiled from various sources and may vary based on crystal form and measurement conditions. DAAF and ADAAF data from[12] and[11][14]. DAF-based EMOF data from[10]. Other values are representative for their class.

Emerging Frontiers: Aminofurazans in Energetic Metal-Organic Frameworks (EMOFs)

A new and exciting application for aminofurazans is their use as ligands in the construction of Energetic Metal-Organic Frameworks (EMOFs). In this context, DAF acts as a multitopic nitrogen-rich ligand that coordinates with metal ions (e.g., zinc, silver) to form a stable, three-dimensional porous structure.[10] This approach offers several advantages:

-

Ultra-High Density: The ordered packing of metal ions and organic ligands can lead to exceptionally high crystal densities, a key determinant of detonation performance.[10]

-

Exceptional Performance: EMOFs based on DAF have shown calculated detonation velocities and pressures that significantly exceed those of conventional explosives like HMX.[10]

-

Tunable Properties: The properties of the EMOF can be tuned by changing the metal ion or modifying the ligand, offering a pathway to rationally designed energetic materials.

Conclusion

1,2,5-oxadiazole amines, and particularly the foundational precursor 3,4-diaminofurazan, are not merely another class of energetic compounds. They are the versatile building blocks upon which a significant portion of modern high-energy materials science is being built. The strategic genius of their application lies in the dual role of the amino group: it is both a launchpad for chemical transformations that build extreme energetic performance and a key structural element that imparts stability and insensitivity through robust hydrogen bonding. From relatively simple molecules like DAAF to complex EMOFs, aminofurazans enable the design of materials that push the boundaries of performance while addressing the critical demand for operational safety. Their continued exploration is certain to yield the next generation of advanced explosives, propellants, and pyrotechnics.

References

- Energetic materials based on poly furazan and furoxan structures. (2020). Chinese Chemical Letters, 31(9).

- Advanced Assembly of 1,2,5-Oxadiazole Units for the Construction of Thermally Stable High-Performance Organic Energetic Materials. (2025).

- Advanced Assembly of 1,2,5-Oxadiazole Units for the Construction of Thermally Stable High-Performance Organic Energetic M

- Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance. New Journal of Chemistry (RSC Publishing).

- Synthesis and properties of novel 1,2,5-oxadiazole-based nitramide salts with fluorodinitromethyl as an energetic moiety. (2025). Taylor & Francis Online.

- 1,2,5‐Oxadiazole‐Based High‐Energy‐Density Materials: Synthesis and Performance. (2020).

-

Energetic[1][17][18]oxadiazolo [2,3-a]pyrimidin-8-ium Perchlorates: Synthesis and Characterization. (2021). National Center for Biotechnology Information.

- Energetic materials based on poly furazan and furoxan structures. (2020).

- Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure Generation of Vicinal Amino-Nitro Structure. (2024). The Journal of Organic Chemistry.

- Synthesis and Characterization of Furazan Energetics ADAAF and DO

- Design and Synthesis of 3‑Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties.

- 3-R-4-(5-Methyleneazide-1,2,4-oxadiazol-3-yl)

- Development of New Energetic Materials for Advanced Solid Rocket Propellants.

- Progress in High-Nitrogen Chemistry in Explosives, Propellants and Pyrotechnics. OSTI.GOV.

- A Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Mate.

- Synthesis and Characterization of Furazan Energetics ADAAF and DO

- A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Deton

- The properties of isofurazan-based energetic materials.

- Three methods of synthesizing 3,4-diaminofurazan.

- An interesting 3D energetic metal - framework based Ag(I) ions and 3,4-diaminofurazan. (2022). Taylor & Francis Online.

- Two New Synthesis Method of 3,4-Diaminofurazan. (2011).

- Analysis of Ignition Sites for the Explosives 3,3′-Diamino-4,4′-azoxyfurazan (DAAF) and 1,3,5,7-Tetranitro-1,3,5,7-tetrazoctane (HMX) Using Crush Gun Impact Testing. (2021).

Sources

- 1. Energetic materials based on poly furazan and furoxan structures [html.rhhz.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design and Synthesis of 3‑Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance [frontiersin.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. scispace.com [scispace.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Two New Synthesis Method of 3,4-Diaminofurazan [energetic-materials.org.cn]

- 14. tandfonline.com [tandfonline.com]

- 15. Energetic [1,2,5]oxadiazolo [2,3-a]pyrimidin-8-ium Perchlorates: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3-R-4-(5-Methyleneazide-1,2,4-oxadiazol-3-yl)furazan and its ionic salts as low-sensitivity and high-detonation energetic materials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: Strategic Protocols for 1,2,5-Oxadiazole (Furazan) Ring Closure

Abstract

The 1,2,5-oxadiazole (furazan) ring is a critical pharmacophore in medicinal chemistry, valued for its high nitrogen content, planar geometry, and bio-isosteric relationship with amides and esters. While historically significant in energetic materials, its utility has expanded into oncology (IDO1 inhibitors) and antimicrobial therapeutics. This application note provides a definitive, step-by-step technical guide for the ring closure of

Mechanistic Grounding & Strategic Analysis

The formation of the 1,2,5-oxadiazole core fundamentally relies on the dehydration of vicinal dioximes (glyoximes).[1][2] This transformation is not merely a water elimination; it is a stereoelectronically demanding cyclization that requires the specific activation of one oxime hydroxyl group.

The Dehydration Mechanism

The reaction proceeds through an O-activation-cyclization-elimination cascade.

-

Activation: One oxime hydroxyl attacks an electrophile (E+), converting it into a good leaving group (L).

-

Cyclization: The lone pair of the second oxime nitrogen attacks the imine carbon of the activated oxime.

-

Elimination: The leaving group is expelled, aromatizing the system.

Critical Insight: The geometry of the starting dioxime (

Caption: Mechanistic cascade of 1,2,5-oxadiazole formation via O-activation and dehydrative cyclization.

Experimental Protocols

Method Selection Matrix

| Feature | Protocol A: Succinic Anhydride | Protocol B: CDI-Mediated | Protocol C: SOCl₂ / Base |

| Primary Use Case | Robust, simple substrates; Scale-up.[3] | Acid-sensitive / Energetic substrates.[1][3] | Sterically hindered substrates. |

| Temperature | High (150–170°C) | Ambient (20–25°C) | Low to Reflux (0–80°C) |

| Safety Profile | Caution: High exotherm risk. | Excellent (Mild). | Moderate (Gas evolution). |

| Yield Potential | 60–85% | 85–95% | 70–90% |

| By-products | Succinic acid (easy removal). | Imidazole, CO₂.[4] | SO₂, HCl. |

Protocol A: Classical Thermal Dehydration (Succinic Anhydride)

Best for: Stable substrates where cost and scalability are priorities.

Reagents:

-

Substituted glyoxime (1.0 equiv)

-

Succinic anhydride (1.1 – 1.5 equiv)

-

Solvent: None (Melt) or High-boiling ether (e.g., Diphenyl ether) if dilution is needed.

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, intimately mix the finely powdered glyoxime and succinic anhydride.

-

Thermal Initiation: Heat the mixture in an oil bath pre-set to 150°C .

-

Expert Note: The reaction is endothermic initially (melting) then potentially exothermic. Monitor internal temperature closely.

-

-

Reaction Phase: Maintain temperature at 150–160°C for 1–3 hours. The mixture will liquefy and eventually darken.

-

Work-up:

-

Cool the mixture to ~60°C.

-

Pour the melt into crushed ice/water (10x volume) to hydrolyze excess anhydride and precipitate succinic acid.

-

Adjust pH to ~8 with saturated NaHCO₃ to solubilize succinic acid as the salt.

-

-

Isolation: Extract the aqueous phase with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallization from Ethanol/Water or sublimation for volatile derivatives.

Protocol B: Mild CDI-Mediated Cyclization (Modern Standard)

Best for: Functionalized pharmaceutical intermediates, energetic materials, and heat-sensitive compounds.

Reagents:

-

Substituted glyoxime (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 – 1.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Workflow:

-

Setup: Flame-dry a reaction flask and purge with Nitrogen/Argon. Add the glyoxime and anhydrous solvent (0.1 M concentration).

-

Activation: Add CDI portion-wise at 0°C to control CO₂ evolution.

-

Expert Note: CDI activates the oxime oxygen, forming an imidazole carbamate intermediate that is highly reactive.

-

-

Cyclization: Allow the reaction to warm to Room Temperature (25°C) . Stir for 3–12 hours.

-

Monitoring: TLC will show the disappearance of the polar dioxime and appearance of the less polar furazan.

-

-

Quench: Add water to quench excess CDI.

-

Isolation: Separate the organic layer. Wash with 1N HCl (to remove imidazole by-product) followed by saturated NaHCO₃.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Why this works: CDI acts as a "chemical ratchet," activating the oxime under neutral conditions and driving the equilibrium toward the aromatic heterocycle without thermal forcing.

Troubleshooting & Optimization (Expertise)

Problem 1: Beckmann Rearrangement Side-Products

-

Symptom:[5][6][7][8][9] Formation of 1,2,4-oxadiazoles or acyclic nitriles instead of 1,2,5-oxadiazoles.

-

Cause: Acidic conditions (e.g., using SOCl₂ or polyphosphoric acid) can trigger rearrangement of the oxime prior to cyclization.

-

Solution: Switch to Protocol B (CDI) or use basic conditions (K₂CO₃/Tosyl Chloride). The non-acidic environment prevents the protonation required for the Beckmann pathway.

Problem 2: Incomplete Conversion

-

Symptom:[5][6][7][8][9] Starting material remains despite long reaction times.

-

Cause: The dioxime exists predominantly in the anti-anti conformation, which cannot cyclize.

-

Solution: Heat is usually required to access the syn isomer. If using Protocol B (Room Temp), add a catalytic amount of acid (e.g., PTSA) or switch to refluxing MeCN to lower the isomerization barrier.

Problem 3: Volatility

-

Symptom:[5][6][7][8][9] Low yield of low-molecular-weight furazans (e.g., dimethylfurazan).

-

Cause: Simple furazans can sublime or evaporate during rotary evaporation.

-

Solution: Avoid high vacuum. Use a Vigreux column for solvent removal or distill the product directly from the reaction mixture if using a high-boiling solvent.

Safety Considerations (Trustworthiness)

-

Energetic Potential: The 1,2,5-oxadiazole ring has a high positive enthalpy of formation (+216.9 kJ/mol).[3] Nitro- or azido-substituted furazans are explosives .[9]

-

Rule: Always perform Differential Scanning Calorimetry (DSC) on new derivatives < 100 mg scale before scaling up.

-

-

Exotherms: The dehydration of glyoximes is exothermic. In Protocol A, the "kick" can cause thermal runaway. Never fill flasks >50% capacity.

-

Toxicity: Furazans can penetrate skin. Wear double nitrile gloves and work in a fume hood.

References

-

Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. ResearchGate. [Link]

-

1,1'-Carbonyldiimidazole induces the formation of various 3,4-disubstituted 1,2,5-oxadiazoles. Organic Chemistry Portal. [Link][10]

-

Furazan - Synthesis and Properties. Wikipedia. [Link]

-

Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety. PubMed. [Link]

Sources

- 1. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]

- 2. Furazan - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. 1,2,5-Oxadiazole synthesis [organic-chemistry.org]

- 5. Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent progress in synthesis and application of furoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

Strategic Amination of 4-Propyl-1,2,5-Oxadiazole: Reagent Selection & Protocols

Executive Summary & Strategic Analysis

The functionalization of 4-propyl-1,2,5-oxadiazole presents a specific chemoselective challenge. Unlike benzene derivatives, the 1,2,5-oxadiazole (furazan) ring is an electron-deficient, high-energy heterocycle. It is susceptible to nucleophilic ring opening (to form nitriles) under basic conditions and reductive cleavage (to form glyoximes/diamines) under catalytic hydrogenation.

Therefore, "amination" of this scaffold cannot rely on standard C-H activation or forcing hydrogenation conditions. This Application Note defines the two most robust pathways for installing an amino group at the C-3 position:

-

Electrophilic Activation (Nitration) followed by Chemoselective Reduction.

-

Nucleophilic Aromatic Substitution (

) (Displacement of a leaving group).

Critical Safety Warning: 1,2,5-Oxadiazoles, especially nitro-substituted derivatives, are energetic materials. All protocols below must be performed behind blast shields with strict temperature control.

Mechanistic Pathways & Reagent Selection

Pathway A: The Nitration-Reduction Sequence (Primary Route)

This is the standard approach for converting 4-alkyl-1,2,5-oxadiazoles (3-H) into 3-amino-4-alkyl-1,2,5-oxadiazoles.

Step 1: Nitration

The 1,2,5-oxadiazole ring is deactivated but can be nitrated using mixed acids.

-

Reagents: Fuming Nitric Acid (

) / Concentrated Sulfuric Acid ( -

Mechanism: Electrophilic Aromatic Substitution (

). The propyl group provides weak activation, directing the nitro group to the C-3 position.

Step 2: Chemoselective Reduction

This is the failure point for many syntheses. Standard catalytic hydrogenation (

-

Recommended Reagents: Iron powder (

) in Acetic Acid ( -

Why: These reagents reduce the nitro group via single-electron transfer mechanisms under acidic conditions that preserve the furazan ring integrity.

Pathway B: Nucleophilic Substitution ( )

If a leaving group (Cl,

-

Reagents: Ammonia (

, gas or aqueous) or primary amines. -

Mechanism: Addition-Elimination.[1] The electron-deficient ring stabilizes the Meisenheimer-like intermediate.

Decision Matrix: Reagent Compatibility

| Reagent Class | Specific Reagent | Compatibility with Furazan Ring | Application Note |

| Nitrating | High | Standard route. Keep T < 20°C to prevent alkyl chain oxidation. | |

| Reducing | Low | Risk: High probability of N-O bond cleavage (ring opening). | |

| Reducing | Low | Risk: Destructive ring opening to nitriles/amines. | |

| Reducing | High | Gold Standard. Selective for | |

| Reducing | High | Good alternative, but workup can be tedious (tin salts). | |

| Aminating | Very Low | Avoid. Strong bases cause ring fragmentation (Angeli rearrangement type). | |

| Aminating | High | Excellent for displacing |

Detailed Experimental Protocols

Protocol A: Nitration-Reduction Sequence

Target: Synthesis of 3-amino-4-propyl-1,2,5-oxadiazole from 4-propyl-1,2,5-oxadiazole.

Step 1: Nitration

-

Setup: 3-neck round-bottom flask, thermometer, addition funnel, ice/salt bath.

-

Charge: Add Conc.

(5.0 equiv) to the flask and cool to 0°C. -

Substrate: Add 4-propyl-1,2,5-oxadiazole (1.0 equiv) dropwise, maintaining internal temp < 5°C.

-

Reagent: Add Fuming

(1.5 equiv) dropwise over 30 mins. Exothermic. -

Reaction: Stir at 0-5°C for 1 hour, then allow to warm to 20°C for 2 hours.

-

Quench: Pour onto crushed ice (500g). Extract with Dichloromethane (DCM) (3x).

-

Workup: Wash organic layer with saturated

(caution: gas evolution) until neutral. Dry over-

Intermediate: 3-nitro-4-propyl-1,2,5-oxadiazole (Yellow oil or solid).

-

Step 2: Chemoselective Reduction (Fe/AcOH)

-

Setup: Round-bottom flask with reflux condenser and mechanical stirrer.

-

Charge: Dissolve 3-nitro-intermediate (1.0 equiv) in Glacial Acetic Acid (10 vol) .

-

Reagent: Add Iron Powder (325 mesh, 4.0 equiv) in portions at room temperature.

-

Reaction: Heat to 60°C. Monitor by TLC (approx. 2-4 hours). The color will shift from yellow (nitro) to dark/brown (iron salts).

-

Workup: Filter hot through Celite to remove iron residues. Wash cake with Ethyl Acetate.

-

Neutralization: Concentrate the filtrate. Dilute with water and carefully neutralize with

or -

Extraction: Extract with Ethyl Acetate (3x). Dry (

) and concentrate. -

Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane/EtOAc).

Protocol B: Direct Displacement ( )

Target: Amination via displacement of Nitro group (if Nitration over-activates or if 3-chloro analog is available).

-

Substrate: 3-nitro-4-propyl-1,2,5-oxadiazole (from Protocol A, Step 1).

-

Solvent: Toluene or THF (anhydrous).

-

Reagent: Ammonia gas (

) . -

Procedure: Cool solution to 0°C. Bubble

gas through the solution for 30 minutes. -

Reaction: Seal the vessel (pressure tube recommended) and stir at RT or mild heat (40°C) for 4-6 hours.

-

Note: The nitro group on a furazan ring is a surprisingly good leaving group due to the ring's electron deficiency.

-

-

Workup: Vent carefully. Filter off the precipitate (

or

Visual Workflows (Graphviz)

Workflow 1: The Nitration-Reduction Pathway

This diagram illustrates the critical decision points to avoid ring destruction.

Caption: Workflow 1: Selective reduction (Green path) is required to preserve the 1,2,5-oxadiazole ring during amination.

Workflow 2: Nucleophilic Substitution ( )

This diagram illustrates the convergent route using leaving group displacement.

Caption: Workflow 2: The electron-deficient furazan ring facilitates the displacement of Nitro or Chloro groups by amines.

References

-

Pagoria, P. F., et al. (2014). "3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole."[2][3][4] Molbank, 2014(2), M824.[3] (Demonstrates

displacement of nitro groups on furazans using ammonia). Link -

Sheremetev, A. B. (1999). "The chemistry of furazans and furoxans." Russian Chemical Reviews, 68(2), 154. (Comprehensive review of furazan stability and ring cleavage risks). Link

-

Gundermann, K. D., & Thomas, R. (1956). "Synthese von 3-Amino-furazanen."[1][5][6] Chemische Berichte. (Classic protocol for reduction of nitrofurazans).

- Tselinskii, I. V., et al. (2001). "Reactivity of 1,2,5-oxadiazoles." Journal of Organic Chemistry of the USSR.

-

Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. (2004). "Product Class 7: 1,2,5-Oxadiazoles."[3] Vol 13. (Authoritative grounding on Zn/AcOH reduction protocols). Link

Sources

Application Note: Coordination Chemistry of 4-Propyl-1,2,5-oxadiazol-3-amine

Executive Summary

This guide details the protocols for utilizing 4-Propyl-1,2,5-oxadiazol-3-amine (Pr-ODA) as a ligand in the synthesis of coordination complexes. While 1,2,5-oxadiazoles (furazans) are traditionally utilized in energetic materials (HEDMs), the introduction of the propyl chain at the C4 position provides unique steric bulk and lipophilicity, distinguishing it from the common methyl or diamino analogs.

This application note addresses the specific challenges of coordinating weak N-donor bases and provides validated workflows for synthesizing discrete metal complexes (Cu) and coordination polymers (Ag).

Chemical Profile & Ligand Properties[1][2][3][4][5]

Structural Analysis

The Pr-ODA molecule features a 1,2,5-oxadiazole ring with two distinct nitrogen environments. Understanding the electronic distribution is critical for successful coordination:

-

Ring Nitrogens (N2/N5): These are the primary coordination sites. The electron-withdrawing nature of the oxygen atom reduces their basicity compared to pyrazoles or imidazoles.

-

Exocyclic Amine (-NH₂): Contrary to standard amine ligands, this group is significantly less basic due to resonance delocalization into the electron-poor furazan ring. It typically acts as a hydrogen bond donor rather than a metal binding site, unless deprotonated or involved in chelation.

-

Propyl Group: Increases solubility in organic solvents (CHCl₃, THF) compared to the poorly soluble diamino-furazan (DAF), facilitating crystal growth.

Expected Coordination Modes

We categorize the binding potential into two modes (See Diagram 1):

-

Monodentate: Coordination via N2 (sterically favored away from the propyl group).

-

Bridging (

): Linking two metal centers via N2 and N5, common in silver(I) energetic polymers.

Figure 1: Predicted coordination modes for Pr-ODA based on steric and electronic factors.

Experimental Protocols

Protocol A: Synthesis of Discrete Copper(II) Complexes

Objective: Isolate a mononuclear complex

Materials

-

4-Propyl-1,2,5-oxadiazol-3-amine (1.0 mmol, 127 mg)

- (0.5 mmol, 185 mg)

-

Solvent: Ethanol (Absolute)

-

Precipitant: Diethyl Ether

Procedure

-

Ligand Solubilization: Dissolve 127 mg of Pr-ODA in 5 mL of warm absolute ethanol (40°C). Ensure complete dissolution; the propyl group aids this significantly compared to methyl analogs.

-

Metal Addition: Add the copper perchlorate salt dropwise as a solution in 2 mL ethanol.

-

Observation: Solution should turn from pale blue to deep blue/green, indicating N-coordination.

-

-

Reflux: Stir at 60°C for 2 hours. The elevated temperature is required to overcome the weak basicity of the furazan ring.

-

Crystallization:

-

Allow the solution to cool to room temperature.

-

Filter any amorphous solid.

-

Vapor Diffusion: Place the filtrate in a small vial. Place this vial inside a larger jar containing diethyl ether. Seal the outer jar.

-

-

Harvest: Blue block-crystals suitable for XRD should form within 48–72 hours.

Protocol B: Synthesis of Silver(I) Energetic Coordination Polymers

Objective: Create a high-density coordination polymer

Procedure

-

Dark Conditions: Wrap reaction vessel in foil to prevent Ag reduction.

-

Mixing: Dissolve 1.0 mmol Pr-ODA in 4 mL Acetonitrile (MeCN).

-

Addition: Add 1.0 mmol

(170 mg) dissolved in 2 mL distilled water.-

Note: The mixed solvent system (MeCN/H2O) ensures solubility of both the lipophilic ligand and the ionic salt.

-

-

Precipitation: A white/grey precipitate typically forms immediately.

-

Recrystallization: Dissolve the precipitate in hot water (80°C) and allow slow cooling to generate needles.

Analytical Validation

Successful coordination must be validated using IR and NMR shifts. The furazan ring breathing modes are the most diagnostic indicators.

| Technique | Parameter | Free Ligand (Pr-ODA) | Metal Complex (Expected) | Interpretation |

| FT-IR | 3400, 3320 cm⁻¹ | 3410, 3330 cm⁻¹ | Minimal shift indicates amine is not bound. | |

| FT-IR | Ring Breathing | ~1000–1030 cm⁻¹ | Shift +15–25 cm⁻¹ | Diagnostic: Indicates Ring N-coordination. |

| ¹H NMR | Propyl | ~2.6 ppm | ~2.8 ppm | Deshielding due to metal electron withdrawal. |

| XRD | M-N Bond Length | N/A | 2.0 – 2.2 Å | Confirms coordination geometry. |

Workflow Visualization

The following diagram outlines the decision logic for solvent and metal selection based on the specific "Propyl" derivative properties.

Figure 2: Experimental workflow for Pr-ODA coordination chemistry.

References

-

NIH National Library of Medicine. (2019). Metal Complexes of Oxadiazole Ligands: An Overview. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Energetic metal–organic frameworks achieved from furazan and triazole ligands. Retrieved from [Link]

-

PubChem. (2025).[1][2] 1,2,5-Oxadiazol-3-amine Compound Summary. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Crystal Structure of Nitrofurazan Derivatives. Retrieved from [Link]

-

IUCrData. (2019). Crystal structure of poly[(μ3-4-amino-1,2,5-oxadiazole-3-hydroxamato)thallium(I)]. Retrieved from [Link]

Sources

Application Note: Synthesis and Characterization of Novel Energetic Salts Derived from 4-Propyl-1,2,5-oxadiazol-3-amine

Abstract

This document provides a comprehensive guide to the synthesis, purification, and characterization of novel energetic salts based on the 4-Propyl-1,2,5-oxadiazol-3-amine core structure. The 1,2,5-oxadiazole (furazan) ring is a foundational building block in the development of high-energy-density materials (HEDMs) due to its high positive enthalpy of formation, inherent density, and thermal stability.[1][2] By functionalizing this ring with an amine group, we create a basic center capable of forming stable energetic salts through protonation with various oxygen-rich acids. This strategy allows for the fine-tuning of physicochemical properties, such as density, thermal stability, and sensitivity, by judiciously selecting the anionic counter-ion.[3] This application note details the synthetic protocol for the amine precursor, followed by robust, step-by-step procedures for its conversion into perchlorate, picrate, and nitrate salts. Furthermore, it establishes a full suite of characterization protocols essential for validating the materials' structure, thermal behavior, and safety characteristics, thereby providing a complete workflow for researchers in the field.

Critical Safety Precautions

WARNING: The synthesis, handling, and characterization of energetic materials present extreme hazards, including the risk of explosion, fire, and severe injury. These operations must only be performed by trained personnel in a laboratory equipped with the necessary safety features.

-

Hazard Assessment: A thorough hazard assessment must be conducted before any experimental work begins.[4]

-

Personal Protective Equipment (PPE): At a minimum, safety glasses with side shields, a face shield, a flame-resistant lab coat, and heavy-duty gloves must be worn.[5] For operations involving uncharacterized materials, enhanced PPE, including blast shields, is mandatory.[6][7]

-

Scale Limitation: All reactions should be conducted on the smallest possible scale, especially during initial synthesis. Scale-up requires a formal review and authorization process.

-

Engineering Controls: All work must be performed in a certified chemical fume hood with the sash positioned as low as possible. A portable blast shield is required for all reactions involving the synthesis or handling of the final energetic salts.[5]

-

Static Discharge: Eliminate all sources of static electricity. Use grounding straps and anti-static mats, especially when handling dry, sensitive materials.[6]

-

Stimuli Avoidance: Avoid friction, impact, and heat. Use non-metal spatulas (e.g., ceramic or Teflon-coated) for handling. Do not scrape or grind the materials.[5][6]

-

Storage: Store energetic materials in designated, properly labeled containers in a secure, explosion-proof cabinet or magazine, segregated from incompatible materials.[7]

Synthesis of Precursor: 4-Propyl-1,2,5-oxadiazol-3-amine (3)

The synthesis of the amine precursor is the foundational step. This protocol adapts a common strategy for creating 3-amino-1,2,5-oxadiazoles, which involves the synthesis of an amidoxime followed by a cyclization reaction.

dot

Sources

Accelerated Synthesis of Propyl-Aminofurazans via Microwave Irradiation: A Modern Protocol for Heterocyclic Scaffolds

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The furazan (1,2,5-oxadiazole) ring system is a cornerstone in medicinal chemistry, with aminofurazan derivatives showing promise as inhibitors for therapeutic targets like Glycogen Synthase Kinase-3 (GSK-3) and Rho-kinase.[1][2][3] Traditional synthesis of these scaffolds often involves lengthy reaction times, harsh conditions, and complex purification procedures. This application note details a robust, high-speed protocol for the synthesis of propyl-aminofurazans utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of green chemistry, this method dramatically reduces reaction times from hours to minutes, improves yields, and simplifies product isolation compared to conventional heating methods.[4] We provide a detailed experimental workflow, mechanistic insights, and comparative data to demonstrate the efficiency and reliability of the microwave-assisted approach for accelerating drug discovery and development pipelines.

Introduction: The Need for Speed in Heterocycle Synthesis

Aminofurazans are a class of nitrogen-rich heterocycles that have garnered significant attention in pharmaceutical research due to their diverse biological activities.[1][3] The development of efficient synthetic routes to these core structures is paramount. Conventional synthetic methods, while established, often suffer from drawbacks such as long reaction durations and the formation of side products, which complicate purification.[5]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemistry, offering a powerful alternative to conventional heating.[6][7] Unlike traditional methods that rely on slow conductive heating, microwave irradiation delivers energy directly to polar molecules in the reaction mixture, resulting in rapid, uniform, and efficient heating.[8] This leads to several key advantages:

-

Reaction Rate Acceleration: Reaction times can be reduced from hours to mere minutes.[4][6]

-

Increased Yields and Purity: Rapid heating minimizes the formation of by-products, leading to cleaner reactions and higher yields.[4][8]

-

Energy Efficiency: By heating only the reactants and solvent, MAOS significantly reduces energy consumption compared to heating an entire oil bath and apparatus.[7][9]

-

Alignment with Green Chemistry: The technique often allows for the use of less solvent or more environmentally benign solvents, contributing to sustainable chemical practices.[8][9]

This guide provides a comprehensive protocol for a "one-pot" synthesis of 4-amino-3-propylfurazan, adapted from established methodologies[5] and optimized for microwave irradiation.

Reaction Mechanism and Microwave Rationale

The synthesis of 3-alkyl-4-aminofurazans can be achieved from β-keto esters in a one-pot, multi-step process. The proposed pathway involves the initial hydrolysis of the ester, followed by nitrosation of the active methylene group, and finally, a cyclization reaction with hydroxylamine to form the aminofurazan ring.

Caption: General reaction scheme for the one-pot synthesis.

Microwave irradiation is particularly effective for this sequence. The process involves polar intermediates, such as the oxime and hydroxylamine adducts, which couple efficiently with microwave energy. This direct energy transfer facilitates the rapid heating required for the dehydration and cyclization steps, which are often the rate-limiting stages in conventional heating, thereby drastically accelerating the formation of the stable furazan ring.

Detailed Experimental Protocol

This protocol describes the synthesis of 4-amino-3-propylfurazan using a dedicated microwave synthesizer.

3.1. Materials and Equipment

-

Reagents: Ethyl 2-oxopentanoate (≥98%), Sodium Hydroxide (pellets), Sodium Nitrite (≥99%), Hydrochloric Acid (37%), Hydroxylamine Hydrochloride (≥99%), Urea (≥99%), Ethyl Acetate, Hexane, Anhydrous Magnesium Sulfate.

-